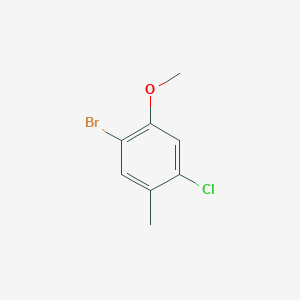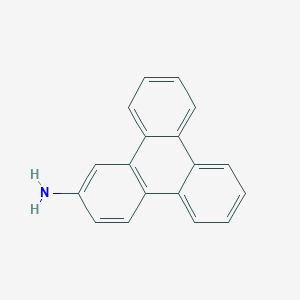
diethyl pivaloylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl pivaloylmalonate, also known as diethyl 2-(2,2-dimethylpropanoyl)propanedioate, is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 2,2-dimethylpropanoyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
diethyl pivaloylmalonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires heating in the presence of a suitable catalyst.
Substitution: Involves the use of nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Hydrolysis: Produces diethyl propanedioate and 2,2-dimethylpropanoic acid.
Decarboxylation: Yields substituted monocarboxylic acids.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
diethyl pivaloylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
diethyl pivaloylmalonate can be compared with other similar compounds such as:
Diethyl propanedioate (diethyl malonate): Lacks the 2,2-dimethylpropanoyl group and is used in similar synthetic applications.
Diethyl 2-(2-phenylacetyl)propanedioate: Contains a phenylacetyl group instead of the 2,2-dimethylpropanoyl group and has different reactivity and applications.
The uniqueness of diethyl(2,2-dimethylpropanoyl)propanedioate lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized synthetic applications.
Eigenschaften
CAS-Nummer |
22524-02-3 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
diethyl 2-(2,2-dimethylpropanoyl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
OYQLPNVWHRIXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one](/img/structure/B8781624.png)


![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)

![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)
